molecular formula C18H19Cl2N3O2S B2856928 3,5-dichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338423-32-8

3,5-dichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No. B2856928
CAS RN: 338423-32-8
M. Wt: 412.33
InChI Key: WIALLEQSEVHITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19Cl2N3O2S and its molecular weight is 412.33. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The indole derivatives present in this compound have been studied for their antiviral properties. Indole structures are known to inhibit the replication of various viruses, including influenza and Coxsackie B4 virus . The presence of the benzimidazole ring, which is structurally similar to indoles, suggests potential for this compound to be used in antiviral drug development.

Anti-inflammatory and Analgesic Properties

Compounds with an indole moiety have demonstrated significant anti-inflammatory and analgesic activities . The sulfonamide group in the compound could enhance these properties, making it a candidate for the development of new anti-inflammatory drugs.

Anticancer Applications

Indole derivatives are also known for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation . The dichloro and isopropyl groups attached to the benzimidazole core could potentially improve the compound’s efficacy in cancer therapy.

Antimicrobial Effects

The structural features of this compound suggest it may possess antimicrobial properties. Sulfonamides, in particular, are well-known for their ability to inhibit bacterial growth, which could make this compound useful in the treatment of bacterial infections .

Catalysis in Organic Synthesis

The benzimidazole and sulfonamide groups are often used as catalysts in organic synthesis. They can facilitate various chemical reactions, including the synthesis of heterocyclic compounds, which are crucial in drug development .

Plant Growth Regulation

Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development. The compound’s structural similarity to these derivatives suggests potential use in the synthesis of plant hormones or as a growth regulator .

properties

IUPAC Name

3,5-dichloro-N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2S/c1-10(2)23-9-21-18-16(23)5-11(3)12(4)17(18)22-26(24,25)15-7-13(19)6-14(20)8-15/h5-10,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIALLEQSEVHITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)N=CN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

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